REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH3:10][N:11]1[C:15](=O)[CH2:14][CH2:13][CH2:12]1.FC1C=CC=CN=1>CCOC(C)=O>[F:9][C:4]1[CH:3]=[C:2]([NH:1][C:12]2[CH:13]=[CH:14][CH:15]=[CH:10][N:11]=2)[CH:7]=[CH:6][C:5]=1[OH:8]
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Name
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|
Quantity
|
0.983 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C=C1)O)F
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Name
|
|
Quantity
|
3 mL
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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0.67 mL
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Type
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reactant
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Smiles
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FC1=NC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the temperature was increased to 150° C
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Type
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WASH
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Details
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the organic phase was washed with saturated NaHCO3 (1×), brine (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
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Details
|
Purification by flash column chromatography on silica gel (10% to 70% EtOAc in hexanes)
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Reaction Time |
9 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C=CC(=C1)NC1=NC=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |